(R)-1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(12(16)17)8-5-9-15(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUQYVRDBWUEOR-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735699 | |
| Record name | 1-[(Benzyloxy)carbonyl]-2-methyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63399-74-6 | |
| Record name | 1-[(Benzyloxy)carbonyl]-2-methyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group of 2-methylpyrrolidine with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of 2-methylpyrrolidine with benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
®-1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
(R)-1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid is widely utilized as a building block in the synthesis of complex organic molecules. Its unique structural features allow for various chemical transformations, making it an essential intermediate in organic chemistry .
Medicinal Chemistry
This compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals. It has been investigated for its potential applications in drug development, particularly as a scaffold for designing inhibitors targeting specific enzymes or receptors .
Biochemical Research
In biochemical studies, this compound is used to explore enzyme mechanisms and interactions. Its chiral nature makes it valuable for studying stereoselectivity in enzymatic reactions .
Case Study 1: Synthesis of Peptide Inhibitors
Research has demonstrated the utility of this compound in synthesizing peptide inhibitors for specific proteases. The compound's ability to form stable linkages with amino acids has led to the development of potent inhibitors that exhibit significant biological activity against targeted enzymes.
Case Study 2: Drug Development
In a study focused on developing new anti-cancer agents, this compound was employed as a key intermediate. The resulting compounds showed promising results in preclinical trials, indicating the compound's potential as a scaffold for novel therapeutic agents .
Mechanism of Action
The mechanism of action of ®-1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active pyrrolidine derivative, which then exerts its effects through binding to target sites and modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications on the Pyrrolidine Core
Table 1: Structural and Functional Group Variations
Key Observations :
- Stereochemical Impact : The (R)-configuration in the target compound distinguishes it from racemic mixtures (e.g., (±)-analogs in ), which lack enantiomeric purity critical for drug specificity .
- Substituent Effects: 4-Hydroxy/Methoxy Groups (–10): Introduce hydrogen bonding or steric effects, altering solubility and biological target interactions. Fluorinated Derivatives (–8): Fluorine atoms enhance metabolic stability and lipophilicity, as seen in azetidine-based analogs . Side Chain Modifications (): Isobutoxypropanamide or morpholinoethoxy groups (e.g., LCMS m/z 556) improve membrane permeability in kinase inhibitors .
Key Observations :
- The target compound is often sourced commercially due to its established utility, whereas analogs like the difluorobenzyl derivative require multi-step syntheses involving reductive amination or coupling reactions .
- High-purity (>99%) compounds are achievable via column chromatography (e.g., hexane/ethyl acetate gradients) or LCMS-guided purification .
Table 3: Hazard Profiles
Key Observations :
- Fluorinated and hydroxylated analogs pose higher risks (e.g., dermal toxicity) compared to the parent compound, necessitating stringent safety protocols .
Biological Activity
(R)-1-((Benzyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid, also known as Cbz-2-Methyl-D-proline, is a chiral compound with the chemical formula C14H17NO4 and CAS number 63399-74-6. This compound has garnered interest due to its significant biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C14H17NO4
- Molecular Weight : 263.3 g/mol
- IUPAC Name : this compound
- SMILES Notation : C[C@]1(C(=O)O)CCCN1C(=O)OCC1=CC=CC=C1
The compound features a pyrrolidine ring substituted with a benzyloxycarbonyl group, which imparts unique properties that are beneficial in various biological contexts.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity, particularly against strains of Staphylococcus aureus. This is crucial in the context of rising antibiotic resistance, as novel compounds with unique scaffolds are needed to combat resistant bacterial strains .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan, an essential component of bacterial cell walls.
- Disruption of Membrane Integrity : It may also affect the integrity of bacterial membranes, leading to increased permeability and cell lysis.
Drug Development
This compound serves as a precursor in the synthesis of various biologically active molecules. Its derivatives are being explored for potential use in:
- Antibiotics : Targeting resistant bacterial infections.
- Antiviral Agents : Modifying the structure could yield compounds effective against viruses.
Enzyme Inhibition Studies
Research has demonstrated that this compound can act as an inhibitor for certain enzymes, making it a candidate for drug development aimed at specific metabolic pathways .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study published in ACS Omega, researchers screened a library of compounds including this compound against multiple bacterial strains. The results indicated significant inhibition of growth in resistant strains, suggesting its potential role in developing new antimicrobial therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
